molecular formula C12H13NO2 B13098270 4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B13098270
M. Wt: 203.24 g/mol
InChI Key: GCBGKLOBQXXIIB-UHFFFAOYSA-N
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Description

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .

Scientific Research Applications

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For example, indole derivatives are known to inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-ethoxy-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-10-12(11)9(8-14)7-13(10)2/h4-8H,3H2,1-2H3

InChI Key

GCBGKLOBQXXIIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=CN2C)C=O

Origin of Product

United States

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